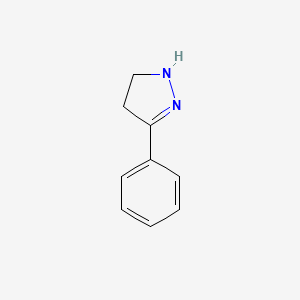

3-Phenyl-4,5-dihydro-1H-pyrazole

Description

Significance of Dihydropyrazole Scaffolds in Organic Synthesis

Dihydropyrazole scaffolds, also referred to as pyrazolines, are prominent structural motifs that serve as versatile building blocks in organic synthesis and are found in numerous pharmaceutically active compounds. eurekaselect.comresearchgate.net Their importance stems from several key aspects:

Synthetic Intermediates: Dihydropyrazoles are crucial intermediates for the synthesis of a variety of other compounds. For instance, they can be oxidized to form the corresponding aromatic pyrazoles. tandfonline.com They are also used as precursors for the preparation of cyclopropane derivatives. mdpi.com Their reactivity allows for various chemical transformations, making them valuable synthons in the construction of more complex molecular architectures. scispace.com

Pharmacological Importance: The dihydropyrazole nucleus is considered a "privileged structure" in medicinal chemistry. This is due to its presence in a wide array of compounds exhibiting diverse and potent biological activities. researchgate.netnih.gov Research has demonstrated that compounds containing this scaffold can act as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. tandfonline.comscispace.comnih.gov

Structural Versatility: The dihydropyrazole ring can be readily functionalized at various positions, allowing for the synthesis of large libraries of derivatives. This structural flexibility is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. nih.gov The synthesis of spirocyclic dihydropyrazoles, for example, is a strategy used to increase the three-dimensionality of molecules, a desirable trait in modern drug discovery. rsc.org

The synthesis of dihydropyrazoles is often achieved through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. mdpi.comscispace.comacs.org This reliable synthetic route contributes to their accessibility and widespread use in research.

Overview of 3-Phenyl-4,5-dihydro-1H-pyrazole as a Key Heterocyclic Moiety

This compound is a specific derivative within the pyrazoline family, characterized by a phenyl group attached to the third carbon atom of the dihydropyrazole ring. This particular moiety serves as a fundamental scaffold for a vast number of derivatives that have been synthesized and investigated for their chemical and biological properties.

The core structure consists of a five-membered ring containing two adjacent nitrogen atoms, with a double bond between N1 and C2. The phenyl group at the C3 position significantly influences the molecule's electronic properties and steric profile, which in turn affects its reactivity and biological interactions. The synthesis of this scaffold and its derivatives frequently involves the reaction of a chalcone (B49325) bearing a terminal phenyl group with hydrazine. nih.govresearchgate.net

Derivatives of this compound are explored extensively in medicinal chemistry. The phenyl group can be substituted with various functional groups to modulate activity. For instance, studies have explored derivatives with additional phenyl groups at other positions (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole) or with different substituents on the ring nitrogen. researchgate.netresearchgate.netnih.gov These modifications have led to the discovery of compounds with a wide range of pharmacological effects, including anti-inflammatory and monoamine oxidase (MAO) inhibitory activities. nih.govnih.gov

Below is a table highlighting some researched derivatives based on the this compound core.

| Derivative Name | Key Structural Feature | Investigated Application/Property |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Acetyl group at N1, second phenyl at C5 | Anti-tubercular and antimicrobial properties nih.gov |

| 5-Aryl-1-phenyl-3-styryl-4,5-dihydro-1H-pyrazoles | Phenyl at N1, Styryl at C3, Aryl at C5 | General synthetic intermediate nih.gov |

| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Nitrophenyl at C5, Carbaldehyde at N1 | Fluorescent compound, synthetic intermediate mdpi.commdpi.com |

| 1-Thiocarbamoyl-3-phenyl-5-aryl-4,5-dihydro-(1H)-pyrazole | Thiocarbamoyl at N1, Aryl at C5 | Monoamine oxidase (MAO) inhibition nih.gov |

Historical Context and Evolution of Dihydropyrazoles Research

The study of pyrazole-related compounds has a rich history dating back to the late 19th century. While pyrazole (B372694) was first synthesized by Buchner in 1889, the foundational work on pyrazolones (a related class) was laid by Ludwig Knorr in 1883 with the condensation of ethyl acetoacetate and phenylhydrazine (B124118). globalresearchonline.net

A significant milestone in the history of dihydropyrazoles (pyrazolines) was the introduction of Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazoline derivative to be used clinically as an analgesic and antipyretic agent. tandfonline.com This discovery highlighted the therapeutic potential of the pyrazoline scaffold and spurred further research into this class of compounds.

The evolution of dihydropyrazole research can be summarized in the following key stages:

| Era | Research Focus | Key Developments |

| Late 19th - Early 20th Century | Foundational Synthesis | - First synthesis of pyrazole (1889) and pyrazolones (1883). globalresearchonline.net- Discovery and clinical use of Antipyrine, the first synthetic pyrazoline drug. tandfonline.com |

| Mid-20th Century | Exploration of Chemical Properties and Applications | - Investigation into their use as scintillation solutes and in dye synthesis. nih.gov- Use as fluorescent compounds, optical brighteners, and whiteners. mdpi.com |

| Late 20th - Early 21st Century | Broad Biological Screening | - Discovery of a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comnih.gov- Extensive synthesis of diverse derivatives to establish structure-activity relationships. |

| Present | Advanced Synthetic Methods and Targeted Drug Design | - Development of more efficient and environmentally friendly synthetic protocols, including the use of novel catalysts and flow chemistry. jchemlett.comresearchgate.net- Rational design of highly selective inhibitors targeting specific enzymes or receptors, such as RIP1 kinase inhibitors for inflammatory diseases. osti.gov |

Modern research continues to build on this historical foundation, employing advanced computational and synthetic techniques to design novel this compound derivatives with improved efficacy and selectivity for various therapeutic targets and material science applications.

Structure

3D Structure

Properties

CAS No. |

936-48-1 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-phenyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,10H,6-7H2 |

InChI Key |

AZPXELGXAFZFPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 4,5 Dihydro 1h Pyrazole and Its Derivatives

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazoline rings. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Synthesis from Chalcones and Hydrazines/Hydrazine Hydrate (B1144303)

A prevalent and efficient method for synthesizing 3-phenyl-4,5-dihydro-1H-pyrazoles involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate. thepharmajournal.comekb.eg This reaction is often carried out in an alcoholic solvent, and the addition of an acid or base can catalyze the reaction. dergipark.org.tracs.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular Michael addition to form the pyrazoline ring. dergipark.org.trjchemlett.com

For instance, the reaction of a substituted chalcone (B49325) with hydrazine hydrate in ethanol (B145695) under reflux conditions yields the corresponding N1-unsubstituted-2-pyrazoline. sci-hub.se The versatility of this method allows for the synthesis of a wide array of substituted pyrazolines by simply varying the substituents on the starting chalcone. thepharmajournal.com

A study reported the synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole (B372694) by the cyclization of the corresponding chalcone with hydrazine hydrate in 2-butanol, refluxed for 30 hours, resulting in a 45.07% yield. aip.org In another example, various chalcones were reacted with hydrazine hydrate in ethanol, with a catalytic amount of sodium hydroxide (B78521), to produce pyrazoline derivatives. thepharmajournal.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Chalcone, Hydrazine Hydrate | Ethanol, NaOH | Pyrazoline derivative | Not specified | thepharmajournal.com |

| Chalcone, Hydrazine Hydrate | 2-Butanol | 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | 45.07% | aip.org |

| Chalcone, Phenyl Hydrazine Hydrate | SiO2-Al2O3, Ethanol | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Excellent | jchemlett.com |

| Chalcone, Hydrazine Hydrate | Acetic Acid, Ethanol | N-acetyl-4,5-dihydro-1H-pyrazole | Not specified | scispace.com |

Cyclization with Thiosemicarbazide (B42300)

The reaction of chalcones with thiosemicarbazide is another effective route to produce 1-thiocarbamoyl-4,5-dihydro-1H-pyrazole derivatives. koyauniversity.orgnih.govajgreenchem.com This reaction is typically performed in an alkaline medium, such as sodium hydroxide in ethanol. ekb.egnih.gov The thiosemicarbazide acts as the binucleophile, providing the two nitrogen atoms for the pyrazoline ring. ajgreenchem.com

The synthesis involves the cyclo-condensation of chalcone derivatives with thiosemicarbazide in the presence of a base. nih.gov For example, a mixture of a chalcone, thiosemicarbazide, and potassium hydroxide in ethanol can be refluxed to yield the corresponding 3,5-diphenyl-4,5-dihydro-pyrazole-1-carbothioic acid amide. psu.edu This method has been utilized to synthesize a variety of pyrazoline derivatives with different substituents. koyauniversity.orgnih.gov

| Starting Material | Reagent | Conditions | Product | Reference |

| Chalcone | Thiosemicarbazide | NaOH, Ethanol | 1-Thiocarbamoyl-4,5-dihydro-1H-pyrazole | ekb.egnih.gov |

| Chalcone | Thiosemicarbazide | KOH, Ethanol | 3,5-Diphenyl-4,5-dihydro-pyrazole-1-carbothioic acid amide | psu.edu |

| 2,6-dibenzylidenecyclohexanone | Thiosemicarbazide | Sodium ethoxide, DMSO/Ethanol | 7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide | koyauniversity.org |

Base-Catalyzed and Acid-Catalyzed Cyclizations

Both base and acid catalysis can be employed to facilitate the cyclization of chalcones with hydrazines. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the product.

Base-Catalyzed Cyclizations: Base-catalyzed reactions are common for the synthesis of pyrazolines from chalcones and hydrazines, particularly when using electron-poor hydrazines like hydrazides. sci-hub.se Sodium hydroxide and potassium hydroxide are frequently used bases in these reactions. ekb.egnih.govpsu.edu For instance, the synthesis of 3,5-disubstituted-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamides was achieved through the cyclo-condensation of chalcone derivatives with 4-phenyl-3-thiosemicarbazide in the presence of sodium hydroxide. nih.gov

Acid-Catalyzed Cyclizations: Acid catalysts, such as acetic acid, are also utilized in the synthesis of pyrazolines. dergipark.org.trscispace.com The reaction of chalcones with hydrazine hydrate in the presence of glacial acetic acid in ethanol leads to the formation of N-acetylated pyrazoline derivatives. dergipark.org.trscispace.com In some cases, the reaction can be performed under solvent-free conditions using an acid catalyst. researchgate.net For example, the reaction of 3-(diphenylmethyl)pentane-2,4-dione with various hydrazides in the presence of an acid catalyst under solvent-free conditions yielded 1-acyl-4-benzhydryl substituted pyrazoles. researchgate.net

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent a powerful and highly regioselective method for the synthesis of pyrazolines. chim.it This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkene.

Generation and Trapping of Nitrile Imines

Nitrile imines are reactive intermediates that can be generated in situ from various precursors, most commonly from hydrazonoyl halides via dehydrohalogenation with a base, or through the oxidation of aldehyde hydrazones. mdpi.comrsc.orgscispace.com Once generated, these nitrile imines are immediately trapped by a suitable alkene to form the pyrazoline ring in a [3+2] cycloaddition manner. mdpi.combeilstein-journals.org

The reaction is highly regioselective, with the carbon atom of the nitrile imine adding to the more nucleophilic carbon of the alkene. mdpi.com This method has been successfully used to synthesize a variety of pyrazoline derivatives, including spiro-pyrazoline-oxindoles and trifluoromethylated polycyclic pyrazoles. beilstein-journals.orgnih.govacs.org For example, the 1,3-dipolar cycloaddition of nitrile imines with 3-alkenyl-oxindoles, catalyzed by a chiral Mg(ClO₄)₂ complex, afforded spiro-pyrazoline-oxindole derivatives in high yields and enantioselectivities. nih.govacs.org

Another approach involves the one-pot synthesis of pyrazoline derivatives at room temperature where nitrile imines are generated in situ from aromatic hydrazines and aldehydes through oxone-KBr oxidation and base-promoted dehydrobromination, followed by a 1,3-dipolar cycloaddition with an alkene. rsc.org

| Nitrile Imine Precursor | Dipolarophile | Conditions | Product | Reference |

| Hydrazonoyl chloride | 3-Alkenyl-oxindole | Chiral Mg(ClO₄)₂ complex | Spiro-pyrazoline-oxindole | nih.govacs.org |

| Aromatic hydrazine, Aldehyde | Oxone-KBr, Base | Room Temperature | Pyrazoline derivative | rsc.org |

| Hydrazonoyl chloride | 4-Methoxy cinnamonitrile | Chloramine-T | 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile | scispace.com |

| Trifluoroacetonitrile derivative | Polycyclic 1,4-quinone | K₂CO₃, THF | Fused pyrazole derivative | beilstein-journals.org |

Utilization of Diaziridines as Azomethine Imine Precursors

While less common for the synthesis of 3-phenyl-4,5-dihydro-1H-pyrazole specifically, azomethine imines, which are structural isomers of diaziridines, are also valuable 1,3-dipoles for the synthesis of pyrazolidine (B1218672) and pyrazoline derivatives. mdpi.com Azomethine imines can be generated from various precursors and undergo [3+2] cycloaddition reactions with alkenes and alkynes. mdpi.comnih.gov The asymmetric cycloaddition of azomethine imines has been developed to produce chiral pyrazoline and pyrazolidine derivatives. mdpi.com

Multi-Component Reactions (MCRs) for Dihydropyrazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. slideshare.netnih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. slideshare.net In the context of dihydropyrazole synthesis, MCRs provide an efficient route to various derivatives.

A common MCR strategy for synthesizing pyrazole-related structures, such as dihydropyrano[2,3-c]pyrazoles, involves the one-pot reaction of aldehydes, malononitrile, a hydrazine derivative, and a β-ketoester like ethyl acetoacetate. slideshare.netorganic-chemistry.org These reactions can be catalyzed by various substances, including environmentally benign options like preheated fly-ash, which can produce high yields (up to 95%). slideshare.net The use of aqueous media further enhances the green credentials of these synthetic protocols. organic-chemistry.orgresearchgate.net

The versatility of MCRs allows for the synthesis of a wide array of substituted dihydropyrazole cores by varying the starting components. For instance, different aryl aldehydes can be employed to introduce diverse substituents onto the pyrazole ring system. slideshare.netorganic-chemistry.org The efficiency and modularity of MCRs make them a highly attractive method for generating libraries of bioactive molecules for drug discovery. nih.gov

Reduction of Pyrazoles and Related Compounds

While pyrazoles are aromatic and generally resistant to reduction, they can be converted to their corresponding 4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines) through catalytic hydrogenation. tandfonline.com This transformation converts the stable aromatic ring into a less stable, unsaturated heterocyclic system. tandfonline.com

A specific example of chemical reduction involves the treatment of 1-phenylpyrazole (B75819) with sodium in ethanol, which yields 1-phenyl-4,5-dihydropyrazole. slideshare.net The reduction process can also be applied to other related compounds; for example, 3-pyrazolines can be reduced to pyrazolidines. csic.es The choice of reducing agent and reaction conditions is crucial for achieving the desired level of saturation in the pyrazole ring.

Non-Conventional Synthetic Approaches

To enhance reaction efficiency, reduce reaction times, and often improve product yields, non-conventional energy sources have been applied to the synthesis of dihydropyrazoles.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique for accelerating organic reactions. organic-chemistry.org In the synthesis of this compound derivatives, microwave assistance has been shown to significantly shorten reaction times from hours to minutes and improve yields. researchgate.netlookchem.com This method often proceeds under solvent-free conditions, further contributing to its eco-friendly profile. lookchem.com

The synthesis of various dihydropyrazole hybrids has been successfully achieved from substituted dibenzalacetones and hydrazines under microwave irradiation, with yields ranging from 50-82%. researchgate.netjchemlett.com The uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. organic-chemistry.org

Table 1: Microwave-Assisted Synthesis of Dihydropyrazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Dibenzalacetones, Phenylhydrazines | Microwave Irradiation | Dihydro-pyrazole hybrids | 50-82 | researchgate.net |

Ultrasonic Irradiation-Assisted Synthesis

The use of ultrasonic irradiation is another green chemistry technique that has been effectively applied to the synthesis of dihydropyrazole derivatives. csic.es Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Ultrasound-assisted, one-pot, three-component syntheses have been developed for complex pyrazole derivatives in aqueous media, demonstrating excellent yields. researchgate.net For example, the synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides has been efficiently carried out using this method. Compared to conventional methods, ultrasound-assisted synthesis often leads to significantly shorter reaction times and higher product yields.

Table 2: Comparison of Ultrasonic vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Regioselective synthesis of CF3-containing pyrazoles | Ultrasonic Irradiation | Shorter | High |

Catalytic Methodologies

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. Mesoporous silica-alumina (SiO2-Al2O3) has been identified as a highly efficient and reusable solid acid catalyst for the synthesis of dihydropyrazole derivatives. tandfonline.com Specifically, it has been used for the condensation reaction of substituted chalcones with phenylhydrazine (B124118) hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields and with short reaction times. tandfonline.com

The catalyst is typically prepared via a hydrothermal method, resulting in a material with a high surface area and controlled particle size. tandfonline.com The acidic nature and structural characteristics of the mesoporous SiO2-Al2O3 are key to its catalytic activity. This methodology presents a simple, eco-friendly, and cost-effective route for the synthesis of these heterocyclic compounds. tandfonline.com The catalyst has been shown to be reusable for multiple reaction cycles with almost consistent activity.

Table 3: Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole using Mesoporous SiO2-Al2O3

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|

Palladium-Catalyzed Reactions

Palladium catalysis offers powerful and versatile tools for the synthesis and functionalization of pyrazoline ring systems. The formation of carbon-carbon bonds under palladium catalysis, such as in the Heck and Suzuki-Miyaura reactions, has been effectively applied to construct pyrazole and pyrazoline derivatives, including those with a phenyl substituent at the 3-position.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is a key method for creating substituted alkenes. nih.gov This reaction can be adapted for pyrazoline synthesis. For instance, new indole-pyrazole hybrids have been synthesized through a palladium-catalyzed ligandless Heck coupling reaction between substituted 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net While this demonstrates the functionalization of a pre-existing pyrazole ring, the principles can be applied to build the core structure itself. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as triethylamine. nih.gov

The Suzuki-Miyaura coupling provides a robust method for creating C-C bonds between aryl halides and organoboron compounds. This reaction has been extensively used to introduce aryl groups, such as the phenyl group, onto heterocyclic rings. A notable strategy involves the Suzuki cross-coupling of 3-sulfonyloxy-2-pyrazolines with various organoboron reagents, allowing for the synthesis of diverse 3-substituted-2-pyrazolines in excellent yields. nih.govjmchemsci.com This approach is particularly advantageous for its broad scope and the commercial availability of a wide range of boronic acids. nih.gov For example, the coupling of pyrazoline nonaflates with arylboronic acids proceeds smoothly, offering a divergent route to complex pyrazolines that are otherwise difficult to access. nih.govjmchemsci.com The choice of catalyst and ligands, such as those derived from XPhos, is crucial for achieving high efficiency, especially when dealing with unprotected nitrogen-rich heterocycles like pyrazoles. benthamdirect.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazoline/Pyrazole Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Reactants | Product Type | Ref |

|---|---|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Pyrazoline nonaflate, Organotrifluoroborate | 3-Alkyl/Aryl-2-pyrazoline | nih.gov |

| Suzuki Coupling | XPhos Pd G2 | XPhos | K₃PO₄ | 4-Bromo-3,5-dinitro-1H-pyrazole, Boronic acids | 4-Aryl/Heteroaryl-dinitropyrazole | benthamdirect.com |

| Suzuki Coupling | P1 (XPhos-based) | XPhos | K₃PO₄ | Halo-pyrazoles/indazoles, Boronic acids | 3-Aryl-indazoles | researchgate.net |

| Heck Reaction | Pd(OAc)₂ | None (ligandless) | Et₃N | 4-Ethenyl-1H-pyrazoles, 5-Bromo-3H-indoles | Indole-pyrazole hybrids | researchgate.net |

Copper-Catalyzed Condensation

Copper-catalyzed reactions represent an economical and efficient alternative to palladium-based systems for the synthesis of nitrogen-containing heterocycles. These methods often proceed under milder conditions and exhibit high functional group tolerance.

One prominent approach is the copper-catalyzed cascade reaction, which can assemble substituted pyrazoles from simple starting materials. For example, a relay oxidation strategy using an inexpensive copper catalyst allows for the formation of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. nih.govjmchemsci.com This process involves copper-promoted N-O bond cleavage followed by C-C, C-N, and N-N bond formations to yield a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. nih.govjmchemsci.com

Copper-catalyzed cross-dehydrogenative coupling is another powerful technique. This method has been used to synthesize pyrenyl-substituted pyrazoles from alkenyl hydrazones under aerobic conditions, with copper triflate (Cu(OTf)₂) acting as the catalyst. benthamdirect.com The Ullmann condensation , a classic copper-promoted reaction, is also employed for C-N bond formation to construct N-aryl heterocyles. rsc.orgasianpubs.org Modern protocols for Ullmann-type reactions have been developed for the N-arylation of pyrazoles using various copper salts (e.g., CuI, CuCl) in the presence of specific ligands. researchgate.netasianpubs.orgnih.gov

The most direct route to 4,5-dihydro-1H-pyrazoles is the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. While this reaction can be catalyzed by simple acids or bases, copper catalysts can also promote the transformation. nih.govbohrium.com For instance, a Cu(I) catalyst has been used in an ethanol system to facilitate the reaction between chalcones and phenylhydrazine. bohrium.com

Table 2: Examples of Copper-Catalyzed Reactions for Pyrazole/Pyrazoline Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst | Oxidant/Reagent | Reactants | Product Type | Ref |

|---|---|---|---|---|---|

| Relay Oxidation | CuBr | O₂ / Oxime acetate | Oxime acetates, Anilines, Paraformaldehyde | 1,3,4-Substituted pyrazoles | nih.govjmchemsci.com |

| Dehydrogenative Coupling | Cu(OTf)₂ | Air (O₂) | Alkenyl hydrazones | Pyrenyl-substituted pyrazoles | benthamdirect.com |

| Ullmann Coupling | CuI | L-proline | Aryl iodides, Pyrazole | N-Arylpyrazoles | nih.gov |

| Cyclocondensation | Cu(I) | None | Chalcones, Phenylhydrazine | 1,3,5-Triaryl-2-pyrazolines | bohrium.com |

Other Heterogeneous and Homogeneous Catalytic Systems

Beyond palladium and copper, a variety of other catalytic systems, both heterogeneous and homogeneous, have been developed for the synthesis of this compound and its derivatives. These methods often rely on different modes of activation, including Lewis/Brønsted acidity or other transition metals.

Heterogeneous Catalysts: Solid catalysts are particularly attractive due to their ease of separation, potential for recyclability, and operational simplicity.

Mixed Metal Oxides: Mesoporous SiO₂-Al₂O₃ has been demonstrated as a highly efficient and reusable solid acid catalyst for the condensation of substituted chalcones with phenylhydrazine hydrate, yielding 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in excellent yields under mild conditions. nih.gov The catalytic activity is attributed to the presence of both Lewis and Brønsted acidic sites on the catalyst surface. nih.gov

Other Nanoparticles: Various other solid catalysts have been reported for pyrazoline synthesis, including ZnO nanoparticles, γ-Fe₂O₃@SiO₂-PW₁₂ nanoparticles, and nano-SiO₂. nih.gov

Nickel-based Catalysts: A heterogeneous nickel-based catalyst has been used for the one-pot, three-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.net This method is economical and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net

Homogeneous Catalysts: Traditional homogeneous catalysts, particularly acids and bases, remain widely used for the synthesis of pyrazolines from chalcones.

Acid Catalysis: Glacial acetic acid is a classic and effective catalyst for the cyclization of chalcones with hydrazine hydrate or phenylhydrazine in a solvent like ethanol, often under reflux conditions. jmchemsci.comrsc.org Other acids like trifluoroacetic acid are also used. nih.gov

Base Catalysis: The initial Claisen-Schmidt condensation to form the chalcone precursor is typically base-catalyzed, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH). rsc.org

Table 3: Examples of Other Catalytic Systems for Pyrazoline Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Catalyst | Reactants | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Heterogeneous | Mesoporous SiO₂-Al₂O₃ | Chalcone, Phenylhydrazine | 85°C, EtOH | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| Heterogeneous | Nickel-based solid | Hydrazine, Acetophenone, Benzaldehyde | Room Temp, EtOH | Pyrazole derivatives | researchgate.net |

| Homogeneous | Glacial Acetic Acid | Chalcone, Hydrazine Hydrate | Reflux, EtOH | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | jmchemsci.com |

| Homogeneous | Sodium Hydroxide (NaOH) | Acetophenone, Benzaldehyde | Room Temp | Chalcone precursor | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolines, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

Energy-Efficient Methods:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolines. nih.govresearchgate.netbenthamdirect.comresearchgate.neteurekaselect.com Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave conditions, leading to significant energy savings, cleaner reactions, and higher yields. benthamdirect.comeurekaselect.com For example, the cyclization of chalcones with hydrazine derivatives using glacial acetic acid as a catalyst is efficiently promoted by microwave irradiation. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. rsc.orgbenthamdirect.com The phenomenon of acoustic cavitation generates localized high-energy "hot spots" that enhance reactivity, often at ambient bulk temperatures. rsc.org This technique has been successfully used for the efficient, catalyst-free synthesis of various pyrazoline derivatives. jmchemsci.comresearchgate.net

Environmentally Benign Media and Catalysts:

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. bohrium.comglobalauthorid.com They can act as both the solvent and the catalyst. For instance, an imidazolium-based ionic liquid has been used as a recyclable catalyst and solvent for the solvent-free synthesis of 2-pyrazolines from chalcones and phenylhydrazine. asianpubs.org

Solvent-Free and Aqueous Synthesis: Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. rsc.org The Suzuki-Miyaura cross-coupling for pyrazole synthesis has been achieved in water. rsc.org Additionally, solvent-free, one-pot, three-component syntheses of pyrazole derivatives have been developed by simply refluxing the reactants, offering advantages of high efficiency, easy work-up, and environmental friendliness. rsc.org Reusable heterogeneous catalysts, such as the mesoporous SiO₂-Al₂O₃ mentioned previously, also contribute to greener processes by simplifying product isolation and minimizing catalyst waste. jchemlett.com

Table 4: Green Synthetic Approaches to Pyrazolines This table is interactive. Click on the headers to sort the data.

| Green Approach | Method/Medium | Reactants | Key Advantages | Ref |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | Chalcones, Hydrazine derivatives | Shorter reaction times, higher yields, cleaner reactions | researchgate.netbenthamdirect.comeurekaselect.com |

| Energy Efficiency | Ultrasound Irradiation | Chalcones, Hydrazine derivatives | Enhanced reactivity, milder conditions, catalyst-free options | jmchemsci.comresearchgate.netrsc.org |

| Green Media | Ionic Liquid | Chalcones, Phenylhydrazine | Recyclable catalyst/solvent, solvent-free conditions | asianpubs.orgbohrium.com |

| Green Media | Solvent-Free | Heterocyclic ketene (B1206846) aminals, Pyrazolones | Environmentally benign, excellent yields, easy work-up | rsc.org |

| Green Media | Water | Dimethyl-4-iodo-pyrazolecarboxylate, Phenylboronic acid | Avoids organic solvents | rsc.org |

Chemical Transformations and Reactivity of 3 Phenyl 4,5 Dihydro 1h Pyrazole Systems

Reactions at Nitrogen Atoms

The nitrogen atoms within the 4,5-dihydro-1H-pyrazole ring are key sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations primarily include N-acylation, N-substitution, and quaternization reactions.

N-Acylation and N-Substitution Reactions

The presence of a secondary amine (N1) and an imine-like nitrogen (N2) in the 3-Phenyl-4,5-dihydro-1H-pyrazole ring allows for various N-acylation and N-substitution reactions. These reactions are crucial for introducing diverse functional groups, which can significantly modulate the chemical and biological properties of the parent molecule.

N-acylation is a common transformation, typically achieved by treating the pyrazoline with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction of this compound with various aliphatic acids in the presence of hydrazine (B178648) hydrate (B1144303) leads to the formation of N-substituted pyrazolines. nih.gov Specifically, the use of formic acid, acetic acid, and propionic acid yields the corresponding N-formyl, N-acetyl, and N-propanoyl derivatives, respectively. nih.gov A notable example is the synthesis of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one through this method. nih.gov

Similarly, N-substitution with other functional groups can be achieved. For example, the synthesis of 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives has been reported through the cyclization of Mannich bases with thiosemicarbazide (B42300). nih.gov This reaction introduces a thiocarbamoyl group at the N1 position.

The regioselectivity of these reactions is an important consideration. In many cases, acylation and substitution occur preferentially at the N1 position due to its greater nucleophilicity compared to the N2 imine nitrogen. The reaction conditions, including the choice of solvent and the presence of a base, can influence the outcome of these transformations. For example, to achieve selective C-acylation at the 4-position of a related pyrazolone (B3327878) system, calcium hydroxide (B78521) is used to favor the enol tautomer and protect the hydroxyl group. researchgate.netrsc.org

The introduction of various substituents on the nitrogen atom has been shown to significantly impact the biological activity of the resulting pyrazoline derivatives. Studies have explored a wide range of N-substituents, including aryl, acyl, and sulfonyl groups, to develop compounds with enhanced therapeutic properties. nih.govnih.gov

Table 1: Examples of N-Acylation and N-Substitution Products of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Formic acid / Hydrazine hydrate | 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Formic acid / Hydrazine hydrate | 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |

| 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Acetic acid / Hydrazine hydrate | 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | nih.gov |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Propionic acid / Hydrazine hydrate | 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | nih.gov |

| Mannich bases | Thiosemicarbazide | 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives | nih.gov |

Quaternization of Pyrazoline Nitrogen Atoms

Quaternization involves the alkylation of the nitrogen atoms in the pyrazoline ring, leading to the formation of pyrazolinium salts. This transformation introduces a positive charge into the heterocyclic system, which can significantly alter its physical and biological properties. The more nucleophilic N1 nitrogen is typically the site of quaternization.

The reaction is generally carried out by treating the this compound with an alkylating agent, such as an alkyl halide. The resulting pyrazolinium salts are often more water-soluble than their neutral precursors. These charged derivatives can serve as intermediates in further synthetic transformations. researchgate.net For instance, pyrazolinium salts can be intermediates in the synthesis of 3-pyrazolines from 2-pyrazolinium salts. researchgate.net

Reactions of the C-Substituents on the Dihydropyrazole Ring

The substituents attached to the carbon atoms of the this compound ring can undergo various chemical transformations, allowing for further diversification of the pyrazoline scaffold. These reactions are dependent on the nature of the substituent. For example, a carboxyl group could be converted to an amide, while a nitro group could be reduced to an amine.

Research has shown that functional groups on the phenyl ring at the 3-position can be modified. For instance, the presence of a hydroxyl group on the phenyl ring allows for further reactions such as etherification or esterification. Similarly, substituents at the 4- and 5-positions of the dihydropyrazole ring can be chemically altered.

Transformations Involving the Endocyclic Double Bond

The endocyclic C=N double bond in the this compound ring is a site of reactivity, although it is generally less reactive than an isolated C=C double bond. This bond can undergo addition reactions, although such transformations are less common than reactions at the nitrogen atoms.

One of the key transformations involving the endocyclic double bond is its role in the isomerization of 3-pyrazolines to the more thermodynamically stable 2-pyrazolines. csic.es This isomerization can proceed through a proton transfer mechanism. The stability of the different pyrazoline isomers is a significant factor in their synthesis and reactivity.

Furthermore, the endocyclic double bond is a key feature in the oxidative aromatization of dihydropyrazoles to pyrazoles, a process that involves the formal loss of two hydrogen atoms and the formation of a fully aromatic pyrazole (B372694) ring.

Oxidation Reactions

Oxidation of the this compound ring system is a significant transformation that leads to the formation of the corresponding aromatic pyrazole.

Oxidative Aromatization to Pyrazoles

The conversion of 3-phenyl-4,5-dihydro-1H-pyrazoles to their corresponding 3-phenyl-1H-pyrazoles is a common and important reaction. This oxidative aromatization process results in a more stable, fully aromatic heterocyclic system. A variety of oxidizing agents can be employed to achieve this transformation.

One effective method involves the use of molecular oxygen in the presence of activated carbon. organic-chemistry.org This environmentally friendly approach efficiently converts 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles in excellent yields. organic-chemistry.org The reactions can be carried out in solvents like acetic acid or xylene at temperatures ranging from 50°C to 120°C. organic-chemistry.org

Other oxidizing agents that have been successfully used for the aromatization of dihydropyrazoles include hypervalent iodine reagents such as PhI(OAc)₂. nih.gov This reagent has been shown to effectively promote the aromatization of 4,7-dihydropyrazolo[1,5-a]pyrimidines to their pyrazolo[1,5-a]pyrimidine (B1248293) counterparts. nih.gov

The mechanism of oxidative aromatization typically involves the removal of two hydrogen atoms from the dihydropyrazole ring, leading to the formation of the aromatic pyrazole. The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

Table 2: Examples of Oxidative Aromatization of Dihydropyrazole Derivatives

| Starting Dihydropyrazole | Oxidizing Agent | Product Pyrazole | Reference |

| Hantzsch 1,4-Dihydropyridines | Molecular Oxygen / Activated Carbon | Pyridines | organic-chemistry.org |

| 1,3,5-Trisubstituted Pyrazolines | Molecular Oxygen / Activated Carbon | Pyrazoles | organic-chemistry.org |

| 5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ | 5-Methyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 2,5-Dimethyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ | 2,5-Dimethyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |

Formation of Sulfoxides and Sulfones

The introduction of sulfoxide (B87167) and sulfone functionalities into the this compound framework necessitates the presence of a sulfur-containing precursor, typically an (alkylsulfanyl)phenyl or a similar thioether derivative. The subsequent oxidation of the sulfur atom can be achieved through established synthetic protocols, yielding the corresponding sulfoxides and, upon further oxidation, sulfones.

The synthesis of sulfur-containing pyrazole and pyrazoline derivatives has been reported. For instance, new 4-[(alkylsulfanyl)methyl]- and 4-[(alkanesulfonyl)methyl]isoxazoles and -1H-pyrazoles have been synthesized through the reaction of 3-[(alkylsulfanyl)methyl]- and 3-[(alkanesulfonyl)methyl]pentane-2,4-diones with various reagents, including hydrazines.

The oxidation of the sulfide (B99878) to the sulfoxide and subsequently to the sulfone is a well-established transformation in organic chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can often be tuned to favor the formation of either the sulfoxide or the sulfone. Generally, the use of one equivalent of the oxidizing agent at lower temperatures favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will drive the reaction towards the sulfone.

For example, the oxidation of various sulfides to sulfoxides and sulfones can be achieved using 3-chloroperoxybenzoic acid (m-CPBA). bldpharm.com The selectivity of these reactions is a key consideration for synthetic chemists.

A general scheme for the oxidation of a hypothetical 3-(alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole is presented below:

Reaction Scheme: Oxidation of 3-(Alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole

| Reactant | Reagent(s) | Product(s) |

| 3-(Alkylsulfanyl)phenyl-4,5-dihydro-1H-pyrazole | 1. m-CPBA (1 equiv) 2. m-CPBA (>2 equiv) | 1. 3-(Alkoxy)phenyl-4,5-dihydro-1H-pyrazole sulfoxide 2. 3-(Alkoxy)phenyl-4,5-dihydro-1H-pyrazole sulfone |

This table represents a generalized reaction pathway. Specific reaction conditions would need to be optimized for individual substrates.

Reduction Reactions and Ring Cleavage

The 4,5-dihydro-1H-pyrazole ring system can undergo reduction reactions, which, depending on the reagents and reaction conditions, can lead to either the saturation of the ring to form a pyrazolidine (B1218672) or cleavage of the heterocyclic ring.

The catalytic hydrogenation of pyrazoles is a known method to produce pyrazolines (4,5-dihydro-1H-pyrazoles). tandfonline.com This suggests that the C=N bond within the pyrazoline ring is susceptible to reduction. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wide range of functional groups and can effect the reduction of the pyrazoline ring. masterorganicchemistry.com

The reduction of β-diketones with lithium aluminum hydride has been shown to produce a variety of products, including diols, as well as saturated and unsaturated ketones and alcohols, which arise from elimination pathways. ni.ac.rs This complexity suggests that the reduction of substituted pyrazolines, which can be considered as masked 1,3-diamino systems, may also lead to a mixture of products, including those resulting from ring cleavage. For instance, the reduction of amides and nitriles to amines by LiAlH₄ is a standard transformation. masterorganicchemistry.com

While specific examples of the reduction of this compound leading to ring cleavage are not extensively detailed in the literature, the general reactivity of the pyrazoline ring suggests that under harsh reducing conditions, the N-N bond and C-N bonds could be cleaved. This would lead to the formation of substituted propane-1,3-diamines.

Potential Reduction Products of this compound

| Reducing Agent | Potential Product(s) | Reaction Type |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Phenylpyrazolidine | Ring Saturation |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Phenylpyrazolidine, 1-Phenylpropane-1,3-diamine | Ring Saturation, Ring Cleavage |

The formation of specific products is highly dependent on the reaction conditions and the substitution pattern of the pyrazoline ring.

Rearrangement Pathways of 4,5-dihydro-1H-pyrazole

The 4,5-dihydro-1H-pyrazole ring system can undergo various rearrangement reactions, often promoted by acid, base, or thermal conditions. These rearrangements can lead to the formation of more stable aromatic pyrazole systems or other heterocyclic structures.

One of the most common rearrangements is the oxidation of the 4,5-dihydropyrazole ring to the corresponding aromatic pyrazole. This transformation is technically an oxidation but is often considered a rearrangement to a more stable aromatic system.

Acid-catalyzed rearrangements have also been observed. For instance, the treatment of 3,3-diphenyl-3H-pyrazoles with strong acid in acetic acid leads to a regioselective isomerization to the corresponding 4H-pyrazoles. tandfonline.com While this study was conducted on 3H-pyrazoles, it highlights the susceptibility of the pyrazole core to acid-catalyzed skeletal rearrangements.

Furthermore, studies on 1-acyl-4,5-dihydro-1H-pyrazoles have shown that these compounds can undergo various transformations. nih.gov The nature of the substituent on the nitrogen atom can significantly influence the stability and reactivity of the pyrazoline ring, potentially leading to different rearrangement pathways.

The synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is typically achieved through the cyclization of chalcone (B49325) precursors with hydrazine derivatives under acidic or catalytic conditions. nih.govjchemlett.com The stability and subsequent reactivity of these systems are of considerable interest.

Examples of Rearrangement Precursors and Products

| Starting Material | Conditions | Product(s) |

| 3,3-Diphenyl-3H-pyrazole-4-carboxylate | Acetic Acid, H₂SO₄ | 4,4-Diphenyl-4H-pyrazole-3-carboxylate tandfonline.com |

| 4,5-Dihydro-1H-pyrazole | Oxidation | Pyrazole tandfonline.com |

This table provides examples from related pyrazole systems to illustrate potential rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Phenyl-4,5-dihydro-1H-pyrazole derivatives provides characteristic signals that confirm the presence of the pyrazoline ring and the phenyl substituent. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyrazoline ring exhibit a distinct AMX spin system. nih.gov

The methylene (B1212753) protons at the C4 position (4-CH₂) typically appear as a pair of doublets of doublets, a consequence of both geminal and vicinal coupling. For instance, in one study, these protons were observed as a quartet at δ 2.619–2.671 ppm and another at δ 3.475–3.536 ppm. nih.gov The proton at the C5 position (5-CH) also presents as a quartet, found in the range of δ 5.108–5.146 ppm. nih.gov

The aromatic protons of the phenyl group typically resonate in the downfield region, between δ 7.230 and δ 7.373 ppm as a multiplet. nih.gov The protons of the phenyl ring attached to the nitrogen atom of the pyrazole (B372694) ring show signals at δ 6.622–6.655 ppm (triplet), δ 6.805–6.829 ppm (doublet), and δ 7.061–7.097 ppm (triplet). nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-CH₂ (Hα) | 2.619–2.671 | q |

| 4-CH₂ (Hβ) | 3.475–3.536 | q |

| 5-CH | 5.108–5.146 | q |

| Ar-H (C-phenyl) | 7.230–7.373 | m |

| Ar-H (N-phenyl) | 6.622–7.097 | m |

Table 1: Representative ¹H NMR chemical shifts for this compound derivatives in CDCl₃. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The signals for the pyrazoline ring carbons are particularly diagnostic. The C4 methylene carbon (4-CH₂) typically resonates at approximately δ 43.9 ppm, while the C5 methine carbon (5-CH) appears further downfield at around δ 59.6 ppm. scispace.com The C3 carbon, attached to the phenyl group, is observed in the aromatic region at approximately δ 150.2 ppm. scispace.com

The phenyl group carbons exhibit signals in the expected aromatic region, typically between δ 125 and 145 ppm. scispace.com For example, in a substituted derivative, the phenyl carbons were observed at δ 125.4 (2C), 128.3 (2C), and 128.8 (2C) ppm. scispace.com

| Carbon | Chemical Shift (δ, ppm) |

| 4-CH₂ | ~43.9 |

| 5-CH | ~59.6 |

| 3-C | ~150.2 |

| Aromatic C | ~125-145 |

Table 2: Typical ¹³C NMR chemical shifts for the core structure of this compound derivatives. scispace.com

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. emerypharma.com For this compound, cross-peaks would be observed between the C4 methylene protons and the C5 methine proton, confirming their vicinal relationship. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum allows for the direct assignment of the C4 and C5 carbon signals by correlating them to their attached, and previously assigned, protons. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov A DEPT-135 experiment, for instance, would show the C4 methylene carbon as a negative peak and the C5 methine carbon as a positive peak, aiding in their definitive identification. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound derivatives displays characteristic absorption bands that correspond to the various functional groups present. Key vibrational frequencies include:

N-H Stretch : A broad band in the region of 3354 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazoline ring. nih.gov

C-H Stretch : Aromatic C-H stretching vibrations are typically observed around 3173 cm⁻¹, while aliphatic C-H stretching from the pyrazoline ring appears near 2979 cm⁻¹. nih.gov

C=N Stretch : The stretching vibration of the carbon-nitrogen double bond (C=N) in the pyrazoline ring is a key feature, appearing in the range of 1608-1605 cm⁻¹. nih.gov

C=C Stretch : Aromatic C=C stretching vibrations from the phenyl ring are observed in the region of 1593-1487 cm⁻¹. nih.gov

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

| N-H Stretch | ~3354 | nih.gov |

| Aromatic C-H Stretch | ~3173 | nih.gov |

| Aliphatic C-H Stretch | ~2979 | nih.gov |

| C=N Stretch | 1608-1605 | nih.gov |

| Aromatic C=C Stretch | 1593-1487 | nih.gov |

Table 3: Characteristic FT-IR absorption bands for this compound derivatives.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a related compound, 3-phenylpyrazole, a FT-Raman spectrum was obtained using a Bruker MultiRAM spectrometer. While specific data for the dihydro- derivative is less common, the Raman spectrum would be expected to show characteristic bands for the phenyl ring vibrations and the pyrazoline ring skeletal modes. The symmetric breathing mode of the phenyl ring is a particularly strong and characteristic Raman band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within this compound and its analogues. The absorption spectra reveal information about the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For example, the UV-Vis spectrum of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been analyzed both experimentally and theoretically. researchgate.net These studies help in understanding the electronic structure and the influence of substituents on the absorption properties.

Pyrazoline derivatives are known for their interesting photophysical properties, including absorption and fluorescence. The electronic absorption and emission spectra are influenced by the molecular structure and the presence of various functional groups. For instance, 1,3,5-triaryl-2-pyrazoline derivatives exhibit favorable photophysical properties, including excellent emission behavior. researchgate.net The emission spectra of these compounds can range from blue to green, depending on the substituents present in the molecule. researchgate.net In a study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the emission spectrum was recorded in the polar solvent DMSO at 356 nm. researchgate.netnih.gov The quantum yields of this compound were found to vary from 0.01 to 0.25 in different solvents. researchgate.netnih.gov

The fluorescence characteristics of pyrazoline derivatives are often linked to intramolecular charge transfer (ICT) processes. elsevierpure.comresearchgate.net The intense fluorescence of some pyrazoline molecules is suggested to originate from a hybrid local excitation charge-transfer state (HLCT). researchgate.net

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many pyrazoline derivatives. acs.org This phenomenon is investigated by studying the absorption and emission spectra of the compound in a range of solvents with varying polarities. researchgate.netnih.govelsevierpure.comresearchgate.net

For 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, photophysical studies in different solvents revealed that the extinction coefficients ranged from 1.88×10⁴ to 3.53×10⁴. researchgate.netnih.gov The emission wavelength of pyrazoline derivatives often shows a red shift (bathochromic shift) as the solvent polarity increases. researchgate.net This shift is indicative of a larger dipole moment in the excited state compared to the ground state. By analyzing the Stokes shift in relation to solvent polarity parameters, the ratio of the excited-state dipole moment to the ground-state dipole moment can be calculated. researchgate.netnih.gov These studies provide insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states. elsevierpure.comresearchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential tools for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.netnih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For instance, HRMS has been used to characterize compounds like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and other pyrazoline derivatives. researchgate.net The fragmentation patterns observed in the mass spectra can also provide valuable structural information. researchgate.net

X-ray Crystallography and Single Crystal Studies

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state. Single crystal X-ray diffraction studies have been performed on several derivatives of this compound, offering detailed insights into their molecular geometry and intermolecular interactions. nih.govresearchgate.net

For example, the crystal structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been determined by X-ray diffraction analysis. researchgate.netnih.gov Similarly, the crystal structures of other pyrazole and pyrazoline derivatives have been elucidated, providing data on their space groups and unit cell dimensions. nih.gov

The five-membered dihydropyrazole ring in this compound derivatives typically adopts a non-planar conformation. nih.govnih.govnih.gov An envelope conformation is frequently observed, where one of the carbon atoms of the pyrazoline ring is out of the plane of the other four atoms. researchgate.netnih.gov For instance, in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring has a shallow envelope conformation. nih.gov Similarly, the pyrazole ring in N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide adopts a highly flattened envelope conformation. nih.gov

Crystal Packing and Intermolecular Interactions

Detailed crystallographic data, including crystal packing diagrams and specific intermolecular interaction parameters for the unsubstituted compound this compound, are not available in the reviewed scientific literature. Extensive searches for single-crystal X-ray diffraction studies on this specific molecule did not yield results detailing its solid-state architecture.

Consequently, a specific analysis of its crystal packing and the presence or geometry of intermolecular forces, such as C-H···O hydrogen bonding, cannot be provided at this time. While the crystal structures of numerous substituted derivatives of this compound have been reported, discussing these findings would fall outside the strict scope of this article. Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to elucidate its molecular arrangement and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry of 3 Phenyl 4,5 Dihydro 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the molecular structure and electronic distribution of 3-Phenyl-4,5-dihydro-1H-pyrazole. These computational techniques are foundational in understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to investigate pyrazoline systems. nih.gov The HF method is a fundamental approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org However, it does not fully account for electron correlation, which can be a limitation.

DFT, on the other hand, has emerged as a more prevalent and powerful tool. nih.govderpharmachemica.com It is based on the principle that the energy of a molecule can be determined from its electron density. A popular functional used for pyrazoline derivatives is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). derpharmachemica.comresearchgate.netacu.edu.in DFT methods generally offer a better balance between computational cost and accuracy by incorporating a degree of electron correlation. nih.gov Studies have shown that for similar heterocyclic systems, DFT calculations are in good agreement with experimental results. nih.gov

Basis Set Selection and Optimization of Molecular Geometry

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyrazoline derivatives, basis sets such as 6-311G(d,p), 6-311++G(d,p), and 6-311G** are commonly employed in conjunction with the B3LYP functional. researchgate.netacu.edu.inmdpi.com The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in these molecules.

A critical first step in any computational analysis is the optimization of the molecular geometry. nih.gov This process involves finding the minimum energy conformation of the molecule in the gas phase. acu.edu.in Theoretical calculations on various pyrazoline derivatives have determined that the five-membered dihydropyrazole ring often adopts a non-planar, envelope-like conformation. nih.gov The phenyl group at the 3-position is typically twisted with respect to the pyrazoline ring. acu.edu.in The agreement between X-ray diffraction data and the optimized geometric parameters from DFT calculations validates the computational approach. mdpi.com

Electronic Structure Analysis

Analysis of the electronic structure provides a detailed picture of charge distribution, chemical reactivity, and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound derivatives, the HOMO is often localized over the phenyl ring and the pyrazoline nitrogen atoms, while the LUMO is distributed over the phenyl ring and the C=N bond of the pyrazoline ring. researchgate.net This distribution indicates that charge transfer primarily occurs from the pyrazoline moiety to the phenyl ring. nih.gov

| Compound Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|---|

| 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine | B3LYP/6-311G(d,p) | - | - | 4 | researchgate.net |

| 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole | DFT-B3LYP | -5.743 | -3.199 | 2.544 | researchgate.net |

| 4-(5-(4-chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole | DFT-B3LYP | -6.015 | -3.973 | 2.042 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. unar.ac.id The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

In MEP maps of pyrazoline derivatives, the most negative regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. unar.ac.id These regions are often located around the nitrogen atoms of the pyrazoline ring and any electronegative substituents. acu.edu.inresearchgate.net Conversely, the most positive regions (colored blue) represent areas of low electron density, or electron-deficient centers, which are prone to nucleophilic attack. unar.ac.id These are typically found around the hydrogen atoms of the pyrazoline ring and the phenyl group. acu.edu.in The MEP analysis helps in understanding non-covalent interactions and the sites of chemical reactivity. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions by studying the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net This analysis quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction between an electron donor and an electron acceptor orbital.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N13 | π(C11-C12) | 21.78 |

| LP(1) N14 | π(C15-C20) | 4.55 |

| π(C1-C6) | π(C2-C3) | 20.15 |

| π(C2-C3) | π(C4-C5) | 22.18 |

Data is hypothetical and representative of typical interactions found in similar pyrazoline structures.

Charge Density Distribution Studies (Mulliken Charges)

The distribution of atomic charges is a critical factor in understanding the chemical reactivity and molecular properties of a compound. Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing insights into the electronic structure. researchgate.netuni-muenchen.de

Studies on derivatives of this compound have utilized Mulliken charge calculations to identify the electrophilic and nucleophilic centers within the molecule. researchgate.net For instance, in a study of 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] gazi.edu.trnih.govresearchgate.netoxadiazole, it was found that both positive and negative charges are distributed across the carbon atoms. researchgate.net The Mulliken population analysis, performed at the B3LYP/6-31G(d,p) level of theory, helps in assigning the electron density to each atom. researchgate.netresearchgate.net

It's important to note that Mulliken population analysis has known limitations, such as its sensitivity to the choice of basis set and a tendency to overestimate the covalent character of bonds. uni-muenchen.de

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Pyrazoline Derivative

| Atom | Charge (e) |

| C1 | -0.124584 |

| C2 | -0.109586 |

| C3 | -0.090890 |

| C4 | -0.066284 |

| C5 | -0.076899 |

Data sourced from a study on 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] gazi.edu.trnih.govresearchgate.netoxadiazole. researchgate.net

Prediction of Spectroscopic Properties (Theoretical IR, Raman, UV-Vis, NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. For example, in a study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the vibrational frequencies were calculated at the HF and DFT levels, with the B3LYP/6-311++G(d,p) results showing good agreement with the experimental infrared bands. nih.gov The potential energy distribution (PED) is often used to assign the normal modes of vibration. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. asianpubs.org For a derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, TD-DFT calculations predicted a λmax at 300 nm, which correlated well with experimental findings. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. asianpubs.org These calculated values are then compared with experimental spectra to aid in the structural elucidation of pyrazoline derivatives. asianpubs.orgscispace.com For instance, in the ¹H NMR spectrum of a 4,5-dihydro-1H-pyrazole derivative, specific signals corresponding to the pyrazole (B372694) ring protons can be identified and compared with theoretical predictions. scispace.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazoline Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) |

| UV-Vis (λmax) | 300 nm | Correlated with DFT studies |

| ¹H NMR (δ, ppm) | Signal for pyrazole CH | Correlated with GIAO method |

| ¹³C NMR (δ, ppm) | Signal for pyrazole carbons | Correlated with GIAO method |

Data is illustrative and based on findings for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine. asianpubs.org

Theoretical Reactivity Parameters and Global Descriptors

Theoretical calculations provide valuable insights into the reactivity of molecules through various descriptors derived from conceptual DFT. These parameters help in understanding the global reactivity of a molecule.

Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. asianpubs.orgderpharmachemica.com A smaller energy gap suggests higher reactivity. asianpubs.org

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are often calculated using DFT methods, such as B3LYP with a suitable basis set. derpharmachemica.com For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, these descriptors were calculated to understand its electronic structure and reactivity. derpharmachemica.com

Table 3: Theoretical Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Definition | Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ²/2η | Measures electrophilic nature |

Solvent Effects on Molecular Electronic Structure and Optical Properties

The surrounding solvent can significantly influence the electronic structure and optical properties of a molecule. nih.gov Computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to account for these effects.

Solvent polarity can induce shifts in the UV-Vis absorption spectra, a phenomenon known as solvatochromism. nih.gov These shifts can be either positive (bathochromic or red shift) or negative (hypsochromic or blue shift) depending on the nature of the electronic transition and the solvent. nih.gov

Furthermore, the solvent can alter the energies of the HOMO and LUMO, thereby affecting the HOMO-LUMO gap. nih.gov Studies have shown that the energy gap can decrease in nonpolar solvents and increase with polarity in polar and aromatic solvents. nih.gov These changes in the electronic structure can have a profound impact on the reactivity and photophysical properties of the this compound system.

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are powerful computational techniques used to predict the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These methods provide valuable insights into the potential biological activity and mechanism of action of compounds.

For pyrazole and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govbiointerfaceresearch.com For example, a study on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde suggested that the compound might exhibit phosphodiesterase inhibitory activity based on docking results. nih.gov The study identified that the fluorine atom on the phenyl ring and the carbonyl group on the pyrazole ring were crucial for binding. nih.gov

In another study, molecular docking was used to understand the inhibitory activity of pyrazole-benzimidazolone hybrids against human 4-hydroxyphenylpyruvate dioxygenase (HPPD). biointerfaceresearch.com The docking of the most active compound revealed specific interactions with amino acid residues in the active site of the protein, such as GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com

These computational approaches are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the design of new, more potent analogs. mdpi.com

Biological Activity and Structure Activity Relationship Sar Studies: Mechanistic and in Vitro Perspectives

Antimicrobial Activity Profile and Structure-Activity Relationships (SAR)

Derivatives of 3-phenyl-4,5-dihydro-1H-pyrazole have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the pyrazoline and phenyl rings.

A series of 1,3,5-trisubstituted pyrazoline derivatives were screened for their antimicrobial activity, with some compounds showing good activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net Notably, compounds containing a methoxy (B1213986) group exhibited high antimicrobial activity. researchgate.net In another study, hydrazone derivatives of pyrazole-1-carbothiohydrazide displayed remarkable antibacterial and antifungal activities, with 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showing potent inhibition against both bacteria and fungi. nih.gov The structure-activity relationship revealed that the presence of a free carbothiohydrazide moiety and electron-donating substituents on the aromatic ring enhanced the antimicrobial activity. nih.gov

Furthermore, the introduction of a thiophene (B33073) ring at the C5 position of the pyrazoline, along with an electron-withdrawing group on the phenyl ring at C3, led to an increase in antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa. tandfonline.com Conversely, the presence of a deactivating group at both positions shifted the activity towards an antifungal profile. tandfonline.com A series of pyrazole (B372694) derivatives synthesized using ultrasound irradiation also showed promising antimicrobial results, with one compound exhibiting high antifungal activity against Aspergillus niger and others showing significant antibacterial activity against Escherichia coli and Streptococcus epidermidis. nih.gov

Interactive Data Table: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis | Candida albicans | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | - | - | - | - | nih.gov |

| Compound 3 from study | 0.25 | - | - | - | - | nih.gov |

| Compound 4 from study | - | - | - | 0.25 | - | nih.gov |

| Compound 2 from study | - | - | - | - | 1 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 125 | 62.5 | 125 | 62.5 | 7.8 | nih.gov |

| N1-pyridamide pyrazoline with thiophene at C5 and EWG at C3 (15A) | - | - | Active | Active | - | tandfonline.com |

Anti-inflammatory Effects and Enzyme Inhibition Studies